Cas no 2097940-69-5 ((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide)

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide is a synthetic organic compound featuring a conjugated enamide core linked to benzodioxole and dihydrobenzofuran moieties. Its structure suggests potential bioactivity, particularly in pharmacological applications, due to the presence of these heterocyclic groups, which are often associated with binding affinity to biological targets. The compound's rigid, planar framework may enhance selectivity in molecular interactions, while the prop-2-enamide group could contribute to metabolic stability. This molecule is of interest in medicinal chemistry research for its structural novelty and potential as a scaffold for developing receptor modulators or enzyme inhibitors. Its synthesis and characterization are critical for further exploration of its physicochemical and biological properties.
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide structure
2097940-69-5 structure
Product name:(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
CAS No:2097940-69-5
MF:C19H17NO4
MW:323.342585325241
CID:5336735

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acrylamide
    • (E)-3-(1,3-benzodioxol-5-yl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)prop-2-enamide
    • (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
    • Inchi: 1S/C19H17NO4/c21-19(8-6-13-5-7-17-18(9-13)24-12-23-17)20-10-14-11-22-16-4-2-1-3-15(14)16/h1-9,14H,10-12H2,(H,20,21)/b8-6+
    • InChI Key: HTFTUVDOZVRPDB-SOFGYWHQSA-N
    • SMILES: O1C2C=CC=CC=2C(CNC(/C=C/C2C=CC3=C(C=2)OCO3)=O)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 480
  • Topological Polar Surface Area: 56.8
  • XLogP3: 2.9

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6562-8130-20μmol
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
2097940-69-5
20μmol
$79.0 2023-09-08
Life Chemicals
F6562-8130-30mg
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
2097940-69-5
30mg
$119.0 2023-09-08
Life Chemicals
F6562-8130-15mg
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
2097940-69-5
15mg
$89.0 2023-09-08
Life Chemicals
F6562-8130-2mg
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
2097940-69-5
2mg
$59.0 2023-09-08
Life Chemicals
F6562-8130-10mg
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
2097940-69-5
10mg
$79.0 2023-09-08
Life Chemicals
F6562-8130-20mg
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
2097940-69-5
20mg
$99.0 2023-09-08
Life Chemicals
F6562-8130-25mg
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
2097940-69-5
25mg
$109.0 2023-09-08
Life Chemicals
F6562-8130-50mg
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
2097940-69-5
50mg
$160.0 2023-09-08
Life Chemicals
F6562-8130-100mg
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
2097940-69-5
100mg
$248.0 2023-09-08
Life Chemicals
F6562-8130-10μmol
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide
2097940-69-5
10μmol
$69.0 2023-09-08

Additional information on (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide

Introduction to Compound with CAS No. 2097940-69-5 and Its Applications in Modern Research

The compound with the CAS number 2097940-69-5 is a fascinating molecule that has garnered significant attention in the field of chemical and biomedical research. Its systematic name, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]prop-2-enamide, provides a detailed insight into its structural and functional characteristics. This intricate molecular framework is composed of several key structural motifs that contribute to its unique chemical properties and potential biological activities.

In recent years, there has been a growing interest in exploring the therapeutic potential of molecules that incorporate heterocyclic scaffolds. The presence of a benzodioxolyl group and a benzofuran moiety in this compound suggests that it may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and even anticancer properties. These structural features have been extensively studied in various pharmacological contexts, and their incorporation into novel drug candidates has shown promising results.

One of the most intriguing aspects of this compound is its potential as a lead molecule for drug discovery. The double bond in the prop-2-enamide moiety and the presence of electron-withdrawing groups adjacent to it can influence its reactivity and interaction with biological targets. This has led to several research groups investigating its derivatives as potential inhibitors of key enzymes involved in various disease pathways. For instance, studies have suggested that modifications around the benzodioxolyl ring could enhance binding affinity to specific protein targets, thereby increasing its therapeutic efficacy.

The benzofuran component of the molecule also plays a crucial role in determining its biological profile. Benzofurans are well-known for their diverse pharmacological activities, and their derivatives have been explored as intermediates in the synthesis of various bioactive compounds. The specific substitution pattern on the benzofuran ring in this compound may contribute to its unique interactions with biological systems, making it a valuable scaffold for further chemical optimization.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting costly wet laboratory experiments. The structural features of this compound have been subjected to virtual screening using molecular docking techniques, which have identified potential binding pockets in target proteins. These predictions have guided experimental efforts aimed at synthesizing more potent derivatives with improved pharmacokinetic properties.

In addition to its potential as a drug candidate, this compound has also been investigated for its role in materials science applications. The conjugated system present in its structure can lead to interesting electronic properties, making it a candidate for use in organic electronics or as a component in advanced materials. The ability to fine-tune these properties through structural modifications offers exciting possibilities for future research.

The synthesis of this compound represents a significant achievement in organic chemistry due to the complexity of its molecular framework. Multi-step synthetic routes have been developed that involve advanced techniques such as cross-coupling reactions and intramolecular cyclizations. These synthetic strategies not only highlight the synthetic prowess of the research community but also provide valuable insights into the development of more complex molecules for future applications.

The growing body of literature on this compound underscores its importance as a versatile building block in medicinal chemistry. Researchers are continuously exploring new derivatives and analogs to expand its therapeutic potential. The integration of machine learning algorithms into drug discovery pipelines has further accelerated this process by enabling rapid identification of promising candidates based on structural and functional data.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with specific targets. The compound with CAS number 2097940-69-5 exemplifies this trend by combining multiple pharmacophores into a single molecular entity. This approach not only simplifies drug design but also increases the likelihood of finding compounds with optimal therapeutic profiles.

In conclusion, the compound with CAS number 2097940-69-5 is a remarkable example of how structural complexity can be leveraged to create molecules with significant biological activity. Its unique combination of heterocyclic scaffolds and functional groups makes it a valuable asset in modern research. As further studies continue to uncover its potential applications, it is likely that this compound will play an important role in the development of new treatments for various diseases.

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